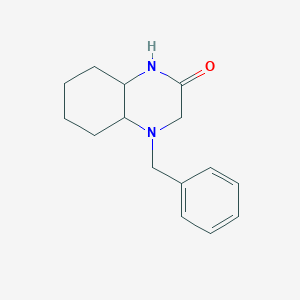

4-Benzyl-decahydroquinoxalin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H20N2O |

|---|---|

Molekulargewicht |

244.33 g/mol |

IUPAC-Name |

4-benzyl-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one |

InChI |

InChI=1S/C15H20N2O/c18-15-11-17(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)16-15/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,18) |

InChI-Schlüssel |

JSFYAZUQEZPWOZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2C(C1)NC(=O)CN2CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Benzyl Decahydroquinoxalin 2 One

Established Synthetic Pathways for Decahydroquinoxalin-2-one (B1611195) Cores

The construction of the fundamental decahydroquinoxalin-2-one scaffold is a critical first step in the synthesis of its derivatives, including the 4-benzyl substituted variant. Various synthetic strategies have been developed to access this core structure, with a significant emphasis on controlling stereochemistry.

Stereoselective Synthesis Approaches for Decahydroquinoxalin-2-one Scaffolds

Stereoselectivity is a paramount consideration in the synthesis of decahydroquinoxalin-2-ones, as the spatial arrangement of substituents can profoundly influence biological activity. Researchers have explored several avenues to achieve high levels of stereocontrol.

One notable approach involves the diastereoselective construction of a tetrasubstituted cyclohexane (B81311) ring system, which serves as a key intermediate. For instance, the reaction of a dialdehyde (B1249045) with benzylamine (B48309) and nitromethane (B149229) can yield a tetrasubstituted cyclohexane derivative. nih.gov This transformation can proceed through either a condensation followed by a nucleophilic addition or a double Henry reaction followed by elimination and conjugate addition. nih.gov The subsequent annulation of the piperazine (B1678402) ring, for example, by reaction with dimethyl oxalate, leads to the formation of the perhydroquinoxaline core. nih.gov X-ray crystal structure analysis has been instrumental in unequivocally determining the relative configuration of these intermediates, confirming the stereochemical outcome of the synthetic route. nih.gov

Visible-light photocatalysis has also emerged as a powerful tool for stereoselective cyclization cascades of dihydroquinoxalinones, providing access to polycyclic quinoxalin-2(1H)-ones with high stereoselectivity. researchgate.net These reactions can create multiple bonds in a single step, offering an efficient pathway to complex molecular architectures. researchgate.net

Key Precursors and Reagents in Decahydroquinoxalinone Synthesis

A common strategy involves the cyclo-annulation reaction of o-phenylenediamines with α-keto acid surrogates. For example, 5-arylidene-2,2-dimethyl-1,3-oxazolidin-4-ones have been utilized as pyruvate (B1213749) surrogates in a Hinsberg-Körner type reaction to produce 3-benzylquinoxalin-2(1H)-ones. researchgate.net

In the stereoselective synthesis of perhydroquinoxaline-based compounds, a protected hydroxyglutarate can serve as the initial starting material. nih.gov This is then converted to a dialdehyde through reduction with reagents like diisobutylaluminum hydride (DIBAL-H). nih.gov The subsequent reaction with nitromethane and benzylamine highlights the use of these simple building blocks to construct a more complex cyclohexane intermediate. nih.gov

Targeted Synthesis of 4-Benzyl-decahydroquinoxalin-2-one and its Analogs

The specific synthesis of this compound involves the introduction of a benzyl (B1604629) group at the N4 position of the decahydroquinoxalin-2-one scaffold. This can be achieved either during the construction of the heterocyclic ring or by subsequent alkylation of a pre-formed core.

Strategies for Benzyl Group Introduction and Modification

The introduction of a benzyl group is a common chemical transformation. Several methods exist for N-benzylation, which can be adapted for the synthesis of this compound.

A widely used method for forming benzyl ethers, which is analogous to N-benzylation, is the Williamson ether synthesis. This involves the deprotonation of an alcohol (or an amine in the case of N-alkylation) followed by reaction with a benzyl halide, such as benzyl bromide. organic-chemistry.org The choice of base is critical, with strong bases like sodium hydride being effective, while milder bases like silver oxide can offer greater selectivity. organic-chemistry.org

For substrates that are sensitive to basic conditions, alternative methods are available. For example, benzyl trichloroacetimidate (B1259523) can be used for benzylation under acidic conditions. organic-chemistry.org More recently, reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed to allow for benzylation under neutral conditions. organic-chemistry.org

The Mitsunobu reaction provides another route for benzyl group introduction. This reaction allows for the condensation of an alcohol with benzyl alcohol, and has been successfully applied to the benzylation of nucleosides. nih.gov The yield of such reactions can be highly dependent on the solvent used. nih.gov

Grignard reactions have also been employed to introduce substituted benzyl groups onto heterocyclic scaffolds. For instance, the coupling of a 3,4-dihydroisoquinoline (B110456) with a substituted benzyl chloride via a Grignard reagent has been shown to be an effective method for creating 1-benzyl-1,2,3,4-tetrahydroisoquinolines. researchgate.net

Furthermore, electrooxidative C-H functionalization offers a site-selective method for the synthesis of benzylic pyridinium (B92312) salts, which could potentially be adapted for the benzylation of other nitrogen-containing heterocycles. nih.gov

Influence of Reaction Conditions on Yield and Selectivity

The outcome of the synthesis of this compound, in terms of both yield and selectivity, is highly dependent on the specific reaction conditions employed.

In Grignard-mediated benzylations, temperature control is critical. For the synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines, optimal conditions involved stirring the Grignard reagent at -10°C before adding the dihydroisoquinoline at a much lower temperature of -80°C. researchgate.net These conditions led to acceptable yields for several substituted benzyl chlorides. researchgate.net However, for other substrates, these conditions resulted in low yields, necessitating a change in strategy. researchgate.net

The solvent can also play a significant role. In the Mitsunobu reaction for the benzylation of a purine (B94841) ribonucleoside, the yield varied dramatically, from 4.6% to 62.9%, depending on the solvent used. nih.gov

Derivatization and Functionalization Strategies for Decahydroquinoxalin-2-one

Once the this compound core is synthesized, it can be further modified to explore its chemical space and generate analogs with potentially different properties.

The benzyl group itself can be a point of modification. For example, substituted benzyl groups can be introduced using the corresponding substituted benzyl halides in the alkylation step. The deprotection of the benzyl group, often achieved through palladium-catalyzed hydrogenation, can also open up avenues for further functionalization at the N4 position. organic-chemistry.org The use of a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) can be employed if other reducible groups are present in the molecule. organic-chemistry.org

Chemical Modifications at the Decahydroquinoxalin-2-one Ring System

The decahydroquinoxalin-2-one ring system is amenable to various chemical modifications, primarily targeting the nitrogen and carbon atoms of the heterocyclic core. These transformations allow for the introduction of diverse functional groups, leading to the generation of libraries of analogues for various applications.

Alkylation and Acylation:

The secondary amine at the N-1 position and the carbon atom at the C-3 position of the quinoxalinone ring are common sites for alkylation and acylation reactions. While direct C-H alkylation has been reported for the related 3,4-dihydroquinoxalin-2-ones using organophotoredox catalysis with N-(acyloxy)phthalimides, similar methodologies can be explored for the decahydro- scaffold. rsc.org More conventionally, N-alkylation and N-acylation at the N-1 position can be achieved using standard protocols with alkyl halides or acyl chlorides in the presence of a base.

Direct C-H alkylation of 3,4-dihydroquinoxalin-2-ones has been demonstrated to proceed under mild conditions, tolerating a broad range of functional groups. rsc.org This suggests that similar radical-based approaches could be viable for the functionalization of the C-3 position in the decahydro- framework.

Table 1: Examples of Alkylation and Acylation on Related Quinoxalinone Systems

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| C3-H Alkylation | N-(Acyloxy)phthalimides, Organophotocatalyst, Light | 3-Alkyl-3,4-dihydroquinoxalin-2-ones | rsc.org |

| N-Formylation | Formic acid, Formamide, Heat | 4-Formyl-3-benzyl-3,4-dihydroquinoxalin-2-ones | researchgate.net |

| N-Acylation | Acyl Chlorides, Base | N-Acyl-decahydroquinoxalin-2-ones | General Knowledge |

| N-Alkylation | Alkyl Halides, Base | N-Alkyl-decahydroquinoxalin-2-ones | General Knowledge |

This table is generated based on data from related quinoxalinone systems and general principles of organic synthesis.

Modifications and Substitutions on the 4-Benzyl Moiety

The 4-benzyl group provides another handle for structural diversification. Modifications can be performed either by transforming the benzyl group itself or by introducing substituents onto the phenyl ring.

Debenzylation:

A key transformation is the removal of the benzyl group, which often serves as a protecting group for the N-4 nitrogen. Catalytic hydrogenation is a widely employed method for this purpose. The use of palladium on carbon (Pd/C) as a catalyst is common. nih.gov To enhance the efficiency of this reaction, especially when dealing with substrates where the amine product can poison the catalyst, mixed catalyst systems have been developed. For instance, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions and shorter reaction times. nih.govacs.org Another efficient method involves catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of Pd/C. mdma.ch

Table 2: Conditions for N-Debenzylation of N-Benzyl Heterocycles

| Catalyst System | Hydrogen Source | Conditions | Key Advantages | Reference(s) |

| 10% Pd/C | H₂ gas | High pressure and/or temperature | Standard method | nih.gov |

| 10% Pd/C, Nb₂O₅/C | H₂ gas | Mild conditions | Faster reaction, catalyst reusable | nih.govacs.org |

| 10% Pd/C | Ammonium formate | Reflux in methanol | Rapid deprotection | mdma.ch |

| Pd/BaSO₄ (Rosenmund catalyst) | Ammonium formate | Mild conditions | Efficient for various substrates | researchgate.netthieme-connect.com |

This table presents data on the debenzylation of various N-benzyl heterocycles.

Substitution on the Phenyl Ring:

Multi-component Reactions in this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.com The Ugi and Passerini reactions are prominent examples of MCRs that are widely used in the synthesis of heterocyclic compounds. wikipedia.orgwikipedia.org

Ugi and Passerini Reactions:

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. numberanalytics.comnumberanalytics.com The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. numberanalytics.comorganic-chemistry.org These reactions are powerful tools for generating molecular diversity and have been applied to the synthesis of various nitrogen-containing heterocycles, including piperazinones, which are structurally related to decahydroquinoxalin-2-ones. frontiersin.orgthieme-connect.comacs.org

While the direct one-pot synthesis of this compound via an MCR is not explicitly detailed in the reviewed literature, a plausible approach would involve a post-MCR transformation. For example, an Ugi reaction could be designed to generate a linear precursor that can subsequently undergo an intramolecular cyclization to form the decahydroquinoxalin-2-one ring system. frontiersin.org

Reductive Amination in Synthesis:

A common strategy for the synthesis of the core decahydroquinoxaline (B1602541) structure involves a double reductive amination approach. chim.it For the synthesis of this compound, a sequential or one-pot reductive amination process can be envisioned. For instance, the reaction of a suitable diketone precursor with benzylamine could lead to the formation of the piperazinone ring. researchgate.netias.ac.in

Table 3: Key Multi-component and Related Reactions for Heterocycle Synthesis

| Reaction Name | Components | Product Type | Relevance to Target Compound | Reference(s) |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Potential for precursor synthesis followed by cyclization | wikipedia.orgnumberanalytics.comnumberanalytics.comgeorgiasouthern.edu |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Potential for precursor synthesis | wikipedia.orgnumberanalytics.comorganic-chemistry.orgrsc.orgnih.gov |

| Reductive Amination | Dicarbonyl compound, Amine, Reducing agent | Saturated N-heterocycle | Direct synthesis of the core ring structure | chim.itresearchgate.netias.ac.in |

This table summarizes key reactions that are instrumental in the synthesis of heterocyclic structures similar to or leading to the target compound.

Advanced Spectroscopic and Structural Elucidation Techniques for Decahydroquinoxalin 2 One Derivatives

Vibrational Spectroscopy for Conformational Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the functional groups and conformational features of molecules.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of 4-Benzyl-decahydroquinoxalin-2-one would reveal characteristic absorption bands corresponding to its various functional groups. The most prominent band is expected to be the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) ring, typically appearing in the range of 1650-1690 cm⁻¹. nih.govresearchgate.net The N-H stretching vibration of the secondary amine within the piperazinone ring would likely be observed as a sharp to broad band around 3300-3500 cm⁻¹. nih.gov The presence of the benzyl (B1604629) group would be confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. nih.gov Aliphatic C-H stretching vibrations from the decahydropyrazine and benzyl methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ range. nih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations of the benzyl group would give rise to strong Raman signals. The amide I band (primarily C=O stretch) is also observable in Raman spectra and its position is sensitive to the secondary structure and hydrogen bonding within the molecule. tubitak.gov.trnih.gov Conformational changes in the decahydropyrazine ring can influence the positions and intensities of various Raman bands, making it a useful technique for studying the molecule's three-dimensional structure in different environments. researchgate.net The key vibrational indicators for the secondary structure are four amide bands: amide I (AI), amide II (AII), amide III (AIII), and amide S (AS) found in ca. 1610–1690, 1520−1564, 1220–1350, and 1374−1397 cm−1, respectively. tubitak.gov.tr

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| C=O Stretch (Amide I) | 1650-1690 | 1610-1690 |

| Amide II (N-H Bend, C-N Stretch) | ~1550 | 1520-1564 |

| Amide III (C-N Stretch, N-H Bend) | ~1300 | 1220-1350 |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-N Stretch | 1000-1250 | Medium |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise structure and stereochemistry of organic molecules.

2D NMR Spectroscopy

One-dimensional (1D) NMR spectra of complex molecules like this compound can suffer from signal overlap. Two-dimensional (2D) NMR techniques help to resolve these ambiguities by correlating different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within the decahydropyrazine ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY is a powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net This is particularly valuable for determining the relative stereochemistry of the substituents on the decahydropyrazine ring. For instance, NOE correlations between the protons of the benzyl group and specific protons on the cyclohexane (B81311) ring would establish their spatial proximity and thus the conformation of the molecule. The presence or absence of NOE cross-peaks between specific protons can help to distinguish between different stereoisomers. researchgate.netnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl Aromatic Protons | 7.2-7.4 | 127-130 (CH), 135-140 (Cq) |

| Benzyl Methylene Protons | ~3.5 | ~62 |

| Decahydropyrazine Ring Protons | 1.2-3.5 | 30-60 |

| Carbonyl Carbon (C=O) | - | 170-175 |

Mass Spectrometry for Molecular Fragmentation and Purity Assessment (e.g., High-Resolution MS, Tandem MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments. nih.gov This is a critical step in confirming the identity of this compound and for assessing its purity by detecting and identifying any potential impurities. researchgate.netresearchgate.netlibretexts.orglibretexts.org

Tandem Mass Spectrometry (MS/MS)

In tandem MS, a specific ion (often the molecular ion) is selected and then fragmented to produce a series of daughter ions. This provides detailed structural information. For this compound, characteristic fragmentation patterns would be expected. nih.gov The most likely initial fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 91) or a piperazinone radical cation. researchgate.net Further fragmentation of the decahydropyrazine ring would provide additional structural details. chemicalbook.com The fragmentation processes are typically categorized as direct cleavage, where a single bond is broken, or rearrangement, where bonds are broken and created simultaneously. rsc.org

Table 3: Predicted Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Description |

| [C₇H₇]⁺ | 91 | Benzyl cation |

| [M - C₇H₇]⁺ | 153 | Loss of benzyl group |

| [M - C₇H₈]⁺ | 152 | Loss of toluene |

| Further ring fragments | Various | Cleavage of the decahydropyrazine ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A single crystal of this compound, if obtainable, would allow for the precise determination of bond lengths, bond angles, and torsional angles. ru.nlrsc.org The crystal structure of a related compound, 4-[2-(Benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one, reveals a non-planar pyrazinone ring. researchgate.net For this compound, the analysis would reveal the conformation of the decahydropyrazine ring system (e.g., chair, boat, or twist-boat) and the orientation of the benzyl substituent. libretexts.org Furthermore, intermolecular interactions such as hydrogen bonding involving the N-H and C=O groups, as well as π-π stacking of the benzyl rings, can be observed, which govern the packing of the molecules in the crystal lattice. bldpharm.com

Table 4: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Conformation | Non-planar decahydropyrazine ring |

| Key Bond Lengths (Å) | C=O (~1.23), C-N (~1.34-1.47) |

| Intermolecular Interactions | N-H···O hydrogen bonding, C-H···π interactions |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (e.g., CD, ORD)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. If this compound is synthesized in a chiral, non-racemic form, these methods can be used to determine its enantiomeric purity and absolute configuration.

Circular Dichroism (CD)

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum shows positive or negative bands (Cotton effects) at the wavelengths of electronic transitions. The sign and intensity of the Cotton effects are characteristic of the molecule's absolute configuration. By comparing the experimental CD spectrum of this compound with spectra predicted by quantum chemical calculations, the absolute configuration of its stereocenters can be determined. nih.govnih.gov

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also directly related to the stereochemistry of the molecule. While CD is often preferred for its simpler interpretation, ORD can provide complementary information.

Vibrational Circular Dichroism (VCD)

VCD, the vibrational analog of electronic CD, measures the differential absorption of left and right circularly polarized infrared light. VCD is particularly sensitive to the stereochemistry of molecules and can be a powerful tool for determining the absolute configuration of complex molecules like this compound, especially when combined with computational predictions. nih.gov The amide I region of the VCD spectrum is often particularly informative for cyclic amides. libretexts.org

Computational Chemistry and Theoretical Studies of 4 Benzyl Decahydroquinoxalin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. nih.govyoutube.com DFT has become a primary tool in computational chemistry due to its favorable balance between accuracy and computational cost, making it applicable to relatively large molecules. nih.govaps.org

For the decahydroquinoxalin-2-one (B1611195) scaffold, DFT calculations can determine key parameters that govern its electronic properties and chemical reactivity. mdpi.com The process involves iteratively solving the Kohn-Sham equations to optimize the electron density and find the ground-state energy. nih.govyoutube.com From these calculations, several critical properties can be derived:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Electron Density and Electrostatic Potential: DFT maps the electron density distribution, highlighting electron-rich and electron-deficient regions. This information is visualized through molecular electrostatic potential (MEP) maps, which are essential for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.

Reactivity Descriptors: Conceptual DFT provides a framework for calculating reactivity indices such as electronegativity, chemical hardness, and softness. These descriptors help in quantifying and predicting the reactive behavior of the molecule in chemical reactions. mdpi.com

The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional and basis set, which must be appropriate for the system being studied. nih.gov

Molecules with rotatable single bonds, like 4-Benzyl-decahydroquinoxalin-2-one, can exist in multiple three-dimensional arrangements known as conformers. Conformer analysis is the systematic study of these different spatial arrangements and their corresponding potential energies. The goal is to identify the most stable, low-energy conformers, as these are the most likely to be present under experimental conditions and are often the biologically active forms.

Energy minimization is the computational process of finding the geometry of a molecule that corresponds to a minimum on the potential energy surface. This is achieved by adjusting the coordinates of the atoms to reduce the net forces on them until a stable, low-energy structure is found. Quantum chemical methods like DFT are highly effective for accurately calculating the energies of these conformers.

The process typically involves:

Conformational Search: Generating a wide range of possible conformers by systematically rotating the flexible bonds (e.g., the bond connecting the benzyl (B1604629) group to the nitrogen atom).

Geometry Optimization: Performing energy minimization on each generated conformer to find its nearest local energy minimum.

Energy Calculation: Calculating the relative energies of all optimized conformers to identify the most stable structures, including the global minimum energy conformer.

This analysis is a critical prerequisite for further computational studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, as using the correct, low-energy conformation is essential for obtaining meaningful results.

Molecular Dynamics Simulations of this compound and Its Complexes

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. youtube.com By applying Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, offering insights that are not available from static molecular models. youtube.com

For this compound, MD simulations can be used to:

Study Conformational Dynamics: Explore how the molecule flexes, bends, and changes its shape in a solvent environment (typically water) over a specific period, often nanoseconds. nih.gov

Analyze Stability of Complexes: When complexed with a biological target like a protein, MD simulations can assess the stability of the binding. rsc.orgresearchgate.net Key metrics such as the Root-Mean-Square Deviation (RMSD) are monitored to see if the ligand remains stably bound in the active site. nih.gov

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity. nih.gov

An MD simulation reveals how the compound interacts with its environment, including solvent molecules and protein residues, providing a more realistic understanding of its behavior in a biological context. nih.govrsc.org

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time, indicating structural stability. | A low, stable RMSD value (e.g., 1-3 Å) for a ligand-protein complex suggests a stable binding mode. nih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position, indicating flexibility. | High RMSF values in certain protein loops may indicate flexibility that facilitates ligand binding. |

| Binding Free Energy (ΔGbind) | Calculated using methods like MM/GBSA to estimate the strength of the interaction between the ligand and its target. nih.gov | More negative values (e.g., -50 kcal/mol) indicate stronger, more favorable binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target over the simulation time. | Persistent hydrogen bonds indicate key interactions that stabilize the complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Decahydroquinoxalinone Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activities. researchgate.net For the decahydroquinoxalinone scaffold, QSAR can be used to predict the activity of new analogs and guide the design of more potent compounds. nih.govnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that represent the physicochemical, topological, electronic, or geometric properties of a molecule. researchgate.netscribd.com There are thousands of potential descriptors, and the crucial first step in building a robust QSAR model is selecting a small subset of relevant descriptors that are highly correlated with the biological activity. drugdesign.orgnih.gov

Descriptor selection involves:

Calculation: Computing a large pool of descriptors for each molecule in the dataset.

Feature Engineering: Pre-processing the descriptors to remove those with little variance or high correlation with other descriptors.

Selection: Using statistical or machine learning algorithms to identify the most informative descriptors. Methods like Genetic Algorithms (GA) and Simulated Annealing (SA) have been successfully used for variable selection in QSAR studies of quinoxaline (B1680401) derivatives. nih.gov

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional (1D) | Describes the basic molecular composition, independent of geometry. scribd.com | Molecular Weight, Atom Count, Number of Rotatable Bonds. |

| Topological (2D) | Describes atomic connectivity and molecular branching based on the 2D graph of the molecule. scribd.com | Wiener Index, Kier & Hall Connectivity Indices, Kappa Shape Indices. |

| Geometric (3D) | Requires 3D coordinates and describes the size and shape of the molecule. scribd.com | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. |

| Electronic | Describes properties related to the electron distribution in the molecule. | Dipole Moment, HOMO/LUMO Energies, Partial Charges on Atoms. researchgate.net |

| Physicochemical | Represents key physicochemical properties often related to pharmacokinetics. | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (TPSA). researchgate.net |

Once relevant descriptors are selected, a mathematical model is constructed to correlate them with the observed biological activity (e.g., IC₅₀ or Kᵢ values) of a set of known compounds (the training set). nih.gov The general form of a QSAR model is:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Various statistical methods can be used to build the model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest and Support Vector Machines (SVM). researchgate.netresearchgate.net

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power for new, untested compounds. researchgate.netnih.gov Validation is performed using both internal techniques (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. nih.govresearchgate.net The quality of the model is assessed using several statistical metrics. researchgate.net Once validated, the QSAR model can be used to predict the biological activity of novel decahydroquinoxalin-2-one analogs, helping to prioritize which compounds should be synthesized and tested experimentally. nih.govmdpi.com

| Metric | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Q² or R²CV (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. researchgate.net | > 0.5 |

| R²pred (Predictive R² for External Set) | Measures the model's ability to predict the activity of an external test set. | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors (residuals). | As low as possible. |

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial in drug discovery for estimating the binding affinity of a ligand, such as this compound, to the active site of a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding free energy.

Studies on the broader class of quinoxalin-2(1H)-one derivatives have demonstrated their potential to interact with various significant biological targets implicated in diseases like cancer and inflammation. These targets include cyclooxygenase-2 (COX-2), lactate dehydrogenase A (LDHA), and various receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR). For instance, docking studies performed on quinoxalinone Schiff's bases against the COX-2 enzyme have been used to rationalize their inhibitory activity and guide structure-activity relationship (SAR) analyses. nih.govnih.gov Similarly, other quinoxaline derivatives have been computationally evaluated against targets like c-Jun N-terminal kinases 1 (JNK 1) and aldose reductase, showcasing the versatility of this chemical scaffold. tandfonline.comnih.govresearchgate.net

The binding affinity, often expressed as a docking score or in energy units (e.g., kcal/mol), provides a quantitative prediction of how strongly a ligand may bind to its target. This allows for the ranking of different derivatives and the prioritization of compounds for synthesis and experimental testing.

Ligand-Protein Interaction Profiling for this compound

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Profiling these interactions is key to understanding the mechanism of action and for optimizing the ligand's structure to enhance binding affinity and selectivity. For the quinoxalinone scaffold, computational studies have revealed characteristic interaction patterns with key amino acid residues within enzyme active sites.

In studies of related quinoxalinone and quinazolinone derivatives docked into the active site of COX-2 (PDB: 3NT1), several key interactions were identified that contribute to binding. nih.gov These interactions form a typical profile for this class of compounds:

Hydrogen Bonds: The core structure of the quinoxalinone can act as a hydrogen bond acceptor or donor. For example, the oxygen and nitrogen atoms of the heterocyclic core have been shown to form hydrogen bonds with residues like Tyrosine (Tyr355) and Arginine (Arg120) in the COX-2 active site. nih.gov

Hydrophobic Interactions: The benzyl group of this compound and the quinoxalinone ring itself can engage in hydrophobic interactions with non-polar residues in the binding pocket, such as Methionine (Met522). nih.gov

Pi-Pi Stacking: The aromatic rings present in the ligand and in amino acid side chains (like Tyrosine or Phenylalanine) can interact through pi-pi stacking, further stabilizing the complex. nih.gov

These interactions are summarized in the table below, based on findings for analogous compounds.

| Interaction Type | Ligand Moiety Involved (Exemplar) | Protein Residue Involved (Exemplar) |

| Hydrogen Bond | Oxygen/Nitrogen of quinoxalinone core | Tyr355, Arg120 |

| Pi-Pi Interaction | Aromatic ring system | Tyr355 |

| Hydrophobic Interaction | Phenyl or quinoxalinone ring | Met522 |

| Van der Waals Forces | Entire ligand surface | Various pocket residues |

Virtual Screening Methodologies for Decahydroquinoxalinone Derivatives

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. researchgate.net This approach significantly reduces the cost and time associated with identifying lead compounds compared to traditional high-throughput screening (HTS). For a scaffold like decahydroquinoxalinone, virtual screening can be employed to explore vast chemical space and identify novel derivatives with potential therapeutic activity.

The process typically follows these steps:

Target Selection and Preparation: A high-resolution 3D structure of the biological target is obtained, often from a public database like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or pocket.

Compound Library Preparation: A large database of chemical compounds is prepared for docking. This involves generating 3D coordinates, assigning correct protonation states, and minimizing the energy of each molecule.

Docking-Based Screening: The entire compound library is docked into the target's binding site. This step is computationally intensive and uses scoring functions to estimate the binding affinity for each compound.

Hit Selection and Filtering: Compounds are ranked based on their docking scores. A threshold is applied to select a smaller subset of "hits." These hits can be further filtered based on other properties, such as drug-likeness (e.g., Lipinski's rule of five) or predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to increase the likelihood of identifying viable drug candidates. nih.gov

This methodology has been successfully applied to find novel quinoxaline derivatives. For example, virtual screening approaches have been used to identify quinoxalinones as potent inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase for cancer therapy and as potential agents against Toxoplasma gondii. acs.orgresearchgate.net These studies validate the use of virtual screening to discover new biological activities for the broader class of decahydroquinoxalinone derivatives.

Structure Activity Relationship Sar Investigations of 4 Benzyl Decahydroquinoxalin 2 One Derivatives

Impact of Benzyl (B1604629) Moiety Modifications on Biological Activity

The benzyl group at the N4 position of the decahydroquinoxalin-2-one (B1611195) scaffold is a crucial determinant of biological activity. Modifications to this moiety have been shown to significantly influence the potency and mechanism of action of these derivatives, particularly in the context of their interaction with DNA and their potential as anticancer agents.

Research has demonstrated that the benzyl group can function as a "DNA intercalation switch." nih.gov In a study on quinoxaline-based scaffolds, it was found that derivatives containing a benzyl group were capable of binding to double-stranded DNA (dsDNA) through intercalation, a process where the planar aromatic ring inserts itself between the base pairs of the DNA helix. nih.gov In contrast, analogous compounds lacking the benzyl moiety did not exhibit this intercalative binding mode. nih.gov This suggests that the benzyl group's aromatic and steric properties are essential for positioning the molecule correctly within the DNA grooves to allow for intercalation.

The electronic properties of the benzyl ring also play a role, although the specific effects can be context-dependent on the biological target. For some series of anticancer quinoxalines, the introduction of electron-releasing groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) on the benzyl ring was found to be less favorable, while unsubstituted or halogen-substituted rings showed better activity. mdpi.com

| Compound Type | Key Structural Feature | Observed DNA Binding Mode | Implication for Activity |

|---|---|---|---|

| Benzyl Derivative | Presence of N-benzyl group | Sequential binding with intercalation | Acts as a DNA intercalator |

| Non-Benzyl Derivative | Absence of N-benzyl group | Single binding event, no intercalation | Lacks DNA intercalating ability |

Role of Decahydroquinoxalin-2-one Ring Substitutions on Target Engagement

Substitutions on the decahydroquinoxalin-2-one ring system are critical for modulating target-specific interactions and optimizing biological activity. Studies focusing on anticonvulsant agents have shown that modifications to this core can significantly impact potency, particularly for compounds targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov

In one study, a series of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones were synthesized and evaluated for their anticonvulsant effects. Several compounds demonstrated promising activity in a pentylenetetrazole-induced seizure model, with molecular docking studies suggesting that their mechanism of action involves binding to the AMPA receptor. nih.gov The nature and position of substituents on the fused benzene (B151609) ring of the quinoxaline (B1680401) core were found to be key determinants of this activity. For instance, compounds with specific substitution patterns exhibited potencies comparable to or exceeding that of the reference drug diazepam. conicet.gov.ar

The electronic nature of the substituents on the quinoxaline ring also has a profound effect on activity. In the context of anticancer quinoxalines, the introduction of an electron-withdrawing group, such as a nitro (NO₂) group, at the 7-position of the quinoxaline nucleus was found to decrease activity. mdpi.com Conversely, strategic placement of other groups can enhance target engagement. For example, in a series of quinoxalinone Schiff's bases targeting cyclooxygenase-2 (COX-2), hydrogen bonding between the oxygen atom of the quinoxalinone ring and key amino acid residues (like Gly175) in the enzyme's active site was identified as a crucial interaction for inhibitory activity. nih.gov

| Compound | Substitution on Quinoxaline Ring | Biological Target | Relative Potency (vs. Diazepam) |

|---|---|---|---|

| Compound 14b | Specific substitution pattern (details proprietary) | AMPA Receptor | 1.89 |

| Compound 14a | Specific substitution pattern (details proprietary) | AMPA Receptor | 1.83 |

| Compound 13b | Specific substitution pattern (details proprietary) | AMPA Receptor | 1.51 |

Conformational Effects on Structure-Activity Relationships

Molecular modeling techniques, including molecular dynamics (MD) simulations and ligand docking, have been instrumental in understanding these conformational effects. nih.gov For a series of quinoxalin-2-one derivatives targeting the platelet-derived growth factor-beta receptor (PDGFβR), MD simulations were used to identify the optimal protein conformations for ligand binding. This approach allowed for the development of a robust SAR model that correlated the calculated ligand-binding free energies with experimental inhibitory activities. The model revealed the importance of a specific interaction between the substituent region of the quinoxalin-2-one and a hydrophobic pocket within the receptor. nih.gov

X-ray crystallography has also provided invaluable conformational data. The crystal structure of 4-[2-(benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one, a closely related analog, revealed that the pyrazinone ring is non-planar. The dihedral angle, which describes the twist between the benzyl ring and the pyrazinone ring, was found to be 30.45°. mdpi.com Such specific conformational features are crucial for precise docking into a target protein. Furthermore, the planar nature of the aromatic portion of the quinoxaline heterocycle is believed to be a key feature that enables its interactive binding with DNA. nih.gov

These findings underscore that the biological activity of these derivatives is not merely a function of their chemical composition but is intimately linked to their preferred three-dimensional structures and conformational flexibility.

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological profiles of chiral drugs, as biological systems like receptors and enzymes are themselves chiral. nih.gov Consequently, the different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit significant differences in potency, efficacy, and metabolism. nih.govresearchgate.net For derivatives of 4-benzyl-decahydroquinoxalin-2-one, which can possess multiple chiral centers, understanding the influence of stereochemistry is essential for developing effective and selective therapeutic agents.

A compelling example of stereochemical influence can be seen in a study of N-benzyl-2-acetamidopropionamide derivatives, which share a key structural motif with the title compound and exhibit potent anticonvulsant activity. nih.gov When the individual stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide were evaluated, a dramatic difference in activity was observed. The (R)-stereoisomer was found to be highly potent, with an ED₅₀ value of 4.5 mg/kg in the maximal electroshock-induced seizure test. In stark contrast, the (S)-stereoisomer was largely inactive, with an ED₅₀ value exceeding 100 mg/kg. nih.gov

This profound difference highlights that the specific three-dimensional arrangement of atoms in the (R)-isomer allows for a much more favorable interaction with the biological target compared to its (S)-enantiomer. Such stereoselectivity is common for biologically active molecules and underscores the importance of synthesizing and testing single enantiomers. The use of a single, more active enantiomer can lead to improved therapeutic indices and simpler pharmacokinetic profiles. nih.gov

| Compound | Stereoisomer | Anticonvulsant Activity (ED₅₀, mg/kg, i.p. mice) | Conclusion |

|---|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-Isomer | 4.5 | Highly potent |

| (S)-Isomer | > 100 | Inactive |

Molecular Target Identification and Mechanistic Studies in Vitro/cell Based Research

Enzyme Inhibition Studies of Decahydroquinoxalinone Scaffolds (In Vitro)

The ability of decahydroquinoxalin-2-one (B1611195) derivatives to inhibit specific enzymes is a key area of research. These studies provide insights into the structure-activity relationships that govern the potency and selectivity of these compounds.

Quinoxalinone derivatives have been identified as a promising scaffold for the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a critical regulator of cellular signaling pathways involved in proliferation, migration, and invasion, and its malfunction is a key factor in cancer progression.

A study exploring quinoxalinone derivatives as potential EGFR kinase inhibitors identified several compounds with significant inhibitory effects on EGFR-expressing cell lines. Notably, compounds designated as LS3c, MN333, and MN343 showed significant inhibition of A431 cells, which overexpress wild-type EGFR, with IC50 values comparable to established inhibitors like gefitinib, erlotinib, and afatinib in enzymatic kinase assays. Further investigation revealed that these compounds could directly inhibit EGFR activity. An enzyme-based assay using the ADP-GloTM Kinase assay demonstrated that while LS3c and MN333 had slightly higher IC50 values than the reference drug erlotinib (5.45 nM), MN343 displayed an identical IC50 value. These compounds also effectively reduced the phosphorylation of activated EGFR. Specifically, LS3c and MN343 decreased EGFR phosphorylation by approximately 60% and 68%, respectively, compared to a 50% reduction by erlotinib.

In another investigation, quinoxalinone-containing compounds were evaluated as potential inhibitors for a drug-resistant triple mutant of EGFR (L858R/T790M/C797S). Four compounds (CPD4, CPD15, CPD16, and CPD21) were identified as promising inhibitors. nih.govresearchgate.netmdpi.com The IC50 values from an enzyme-based assay were found to be in the nanomolar range and were comparable to the reference drug, osimertinib (8.93 ± 3.01 nM). nih.govresearchgate.netmdpi.com

| Compound | Target | IC50 (nM) |

| CPD4 | EGFR (L858R/T790M/C797S) TK | 3.04 ± 1.24 |

| CPD15 | EGFR (L858R/T790M/C797S) TK | 6.50 ± 3.02 |

| CPD16 | EGFR (L858R/T790M/C797S) TK | 10.50 ± 1.10 |

| CPD21 | EGFR (L858R/T790M/C797S) TK | 3.81 ± 1.80 |

| Osimertinib (Reference) | EGFR (L858R/T790M/C797S) TK | 8.93 ± 3.01 |

This table presents the half-maximal inhibitory concentration (IC50) values of several quinoxalinone-containing compounds against the EGFR (L858R/T790M/C797S) tyrosine kinase.

The versatile quinoxaline (B1680401) scaffold has also been utilized to develop inhibitors for other kinases, such as the vascular endothelial growth factor receptor II (VEGFR-2) tyrosine kinase, by replacing the central moieties of approved drugs like lenvatinib and sorafenib.

The inhibitory potential of quinoxaline derivatives extends beyond kinases. Triosephosphate isomerase (TIM), a crucial enzyme in glycolysis, has been investigated as a potential target. In a study focused on new antitaeniasis agents, a series of methyl, ethyl, n-propyl, and iso-propyl quinoxaline-7-carboxylate-1,4-di-N-oxide derivatives were evaluated for their inhibitory activity against T. solium triosephosphate isomerase (TsTIM). sapub.org While molecular docking analyses were performed to predict binding interactions, the subsequent enzymatic activity evaluation demonstrated that the tested derivatives had null inhibitory activity on TsTIM at concentrations of 500 µM. sapub.org This finding suggests that for this specific set of derivatives, TsTIM is not the primary target, even though other quinoxaline 1,4-di-N-oxide derivatives have been shown to have inhibitory action on specific targets like triosephosphate isomerase.

Receptor Binding Assays and Ligand-Receptor Interactions (e.g., Androgen Receptor)

The androgen receptor (AR) is a key therapeutic target, particularly in prostate cancer. While various chemical scaffolds are being investigated for their potential to act as AR antagonists, current research has not extensively documented the interaction of decahydroquinoxalin-2-one derivatives with the androgen receptor. The development of novel AR antagonists often involves the exploration of new chemical scaffolds to overcome resistance to existing therapies. Recent studies have highlighted the discovery of new-scaffold AR antagonists through methods like machine-learning models for virtual screening. However, specific binding data for decahydroquinoxalin-2-one derivatives in androgen receptor binding assays is not prominently available in the reviewed literature.

Investigating Molecular Pathways and Cellular Responses Triggered by Decahydroquinoxalin-2-one Derivatives (In Vitro)

The cellular consequences of treatment with decahydroquinoxalin-2-one and related derivatives are a critical aspect of understanding their biological activity. In vitro studies on various cancer cell lines have begun to elucidate the molecular pathways these compounds modulate.

For instance, novel 2-sufanylquinazolin-4(3H)-one derivatives have been shown to induce apoptosis in HepG2 cells. One particularly active compound, designated 5d, was found to arrest the cell cycle at the S phase and promote both early and late apoptosis. daneshyari.com Mechanistically, this was associated with an upregulation in the expression of pro-apoptotic genes such as caspase-3, caspase-9, and Bax, alongside a downregulation of the anti-apoptotic gene Bcl-2. daneshyari.com

Furthermore, the JAK/STAT signaling pathway, which is crucial for cell growth and proliferation, has been identified as a target. A study on decursin derivatives demonstrated that a specific compound, (S)-2d, inhibited the phosphorylation of Janus kinase 1 (JAK1) and the signal transducer and activator of transcription 3 (STAT3) in a dose-dependent manner in A549 human lung cancer cells. consensus.app This inhibition of the JAK1/STAT3 signaling pathway led to cell cycle arrest at the G1 phase and subsequent apoptotic cell death. consensus.app

DNA Interaction Studies of Quinoxaline Derivatives (In Vitro)

The quinoxaline structure is a well-known scaffold for compounds that interact with DNA, a mechanism central to the activity of many anticancer agents. These interactions can occur through various modes, with intercalation being a prominent one.

Several studies have confirmed the DNA binding properties of quinoxaline derivatives. Spectroscopic measurements have shown that the planar aromatic indoloquinoxaline moieties can intercalate between the nucleobases of DNA. nih.gov The binding constants for some monomeric and dimeric indoloquinoxaline derivatives have been found to be high, in the range of approximately 10^6 and 10^9, respectively. nih.gov

In an effort to develop new potent anti-tumor agents, a series of quinoxaline derivatives were designed and synthesized to act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov The DNA binding affinities of the most potent anticancer compounds were found to be in a similar range to the well-known anticancer drug doxorubicin. nih.gov Similarly, another study on nih.govtriazolo[4,3-a]quinoxalines identified derivatives that act as DNA intercalators and topoisomerase II inhibitors. The most active of these compounds were evaluated for their DNA binding actions, with one derivative, 7e, showing a potent ability to intercalate DNA. nih.gov

| Compound/Derivative Class | Assay | IC50 (µM) | Reference |

| Potent Quinoxaline Derivatives | DNA Binding Affinity | 25.1 to 32.4 | nih.gov |

| Doxorubicin | DNA Binding Affinity | 28.1 | nih.gov |

| Derivative 7e | DNA Intercalation | 29.06 | nih.gov |

This table summarizes the half-maximal inhibitory concentration (IC50) values related to the DNA interaction of various quinoxaline derivatives.

These studies collectively underscore the potential of the quinoxaline scaffold to serve as a basis for the development of agents that target DNA.

Advanced Research Applications and Functional Explorations of Decahydroquinoxalin 2 One Derivatives

Role as Synthetic Intermediates in Complex Molecule Synthesis

The quinoxalin-2-one skeleton is a valuable intermediate in organic synthesis, primarily due to its robust structure and the reactivity of its various positions. researchgate.net The classical and most common method for preparing the quinoxaline (B1680401) core involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net This foundational reaction allows for the introduction of a wide array of substituents, paving the way for a diverse library of derivatives.

Researchers have developed numerous protocols to create quinoxalinone derivatives that serve as key intermediates for more complex molecules. For instance, a novel and facile synthesis was developed to generate a wide range of 3-chloroquinoxalin-2(1H)-ones from quinoxaline-2,3(1H,4H)-diones. This method provides an efficient route to design and prepare various bioactive compounds. Similarly, the synthesis of [6-Benzoyl-3-methyl-2-quinoxalinon-1-yl]acetic acid hydrazide from its corresponding ester demonstrates the utility of the quinoxalinone core in building molecules with multiple functional groups. mdpi.com These hydrazide derivatives can be further reacted with aldehydes to produce hydrazones, expanding the molecular complexity. mdpi.com

Furthermore, the transformation of photochemically generated 2-hydroxybenzofuranones, which act as 1,2-dicarbonyl equivalents, can be used to synthesize quinoxaline derivatives in nearly quantitative yields. mdpi.com This highlights the adaptability of the quinoxalinone synthesis to various starting materials. The ability to readily functionalize the quinoxalinone core makes it an important substructure for designing and synthesizing new compounds with potential applications in medicine and materials science. researchgate.net

Interactive Table: Examples of Quinoxalinone Derivatives as Synthetic Intermediates

| Starting Material | Intermediate/Derivative | Application/Significance | Reference |

|---|---|---|---|

| 4-benzoyl-1,2-phenylenediamine and sodium pyruvate (B1213749) | 6-benzoyl-3-methyl-2(1H)quinoxalinone | Serves as a precursor for styryl, N-alkyl, and hydrazide derivatives for antimicrobial screening. | mdpi.com |

| Quinoxaline-2,3(1H,4H)-diones | 3-chloroquinoxalin-2(1H)-ones | Key intermediates for designing a variety of bioactive quinoxaline-based compounds. | |

| 2-Hydroxybenzofuranones | Substituted Quinoxalines | Demonstrates use of 1,2-dicarbonyl equivalents for high-yield synthesis of heterocyclic derivatives. | mdpi.com |

Application in Polymer Science as Stabilizers and Antioxidants

The inherent chemical properties of certain quinoxalinone derivatives make them candidates for use as additives in polymer science, particularly as antioxidants, which in turn function as stabilizers against degradation. The antioxidant capacity of these compounds is often linked to their ability to scavenge free radicals, a key process in preventing oxidative damage to polymer chains.

Research has shown that quinoxalinone derivatives, especially those bearing phenolic hydroxyl groups, possess significant antioxidant and radical scavenging activities. rsc.orgnih.gov For example, a study on pyrrolo[2,3-b]quinoxaline derivatives found that certain compounds exhibited potent scavenging activity against hydroxyl radicals (HO•) in non-polar, lipid-like environments. rsc.org Another study demonstrated that various synthetic quinoxalines had a marked scavenging effect on the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.gov This free-radical scavenging ability is crucial for stabilizing polymers, which can be degraded by environmental factors like heat, UV light, and oxygen that generate reactive radical species.

While the direct application of 4-Benzyl-decahydroquinoxalin-2-one as a polymer stabilizer is not extensively documented, the proven antioxidant activity of the broader quinoxaline family suggests a strong potential for such applications. nih.gov The addition of such compounds to a polymer matrix could interrupt the degradation cycle by neutralizing free radicals, thereby preserving the material's mechanical and physical properties.

Beyond stabilization, quinoxaline-based conjugated polymers are being developed for applications in organic electronics, such as polymer solar cells and organic field-effect transistors (OFETs). researchgate.netnih.govrsc.org These polymers are valued for their thermal stability, charge-transport abilities, and broad light absorption. researchgate.netnih.gov For instance, cyano-functionalized quinoxaline polymers have been successfully used as polymer acceptors in all-polymer solar cells, demonstrating the versatility of the quinoxaline unit in creating functional polymeric materials. nih.gov Additionally, some quinoxaline derivatives have been investigated as inhibitors of tubulin polymerization in biological contexts, showcasing the interaction of this scaffold with polymeric systems. nih.gov

Interactive Table: Antioxidant Activity of Quinoxaline Derivatives

| Compound Class | Assay Method | Key Finding | Reference |

|---|---|---|---|

| Pyrrolo[2,3-b]quinoxaline derivatives | DPPH assay and computational analysis | Showed potential as effective HO• radical scavengers in non-polar environments. | rsc.org |

| Novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives | Soybean lipoxygenase (LOX) inhibition and radical scavenging assays | Compounds presented important scavenging activities and promising LOX inhibition. | nih.gov |

| Substituted quinoxalines | DPPH method | Certain derivatives exhibited a marked scavenging effect on the DPPH radical. | nih.gov |

Exploration as Fluorescent Probes and Imaging Agents in Research

The quinoxaline moiety is a powerful fluorophore that serves as the basis for a wide range of fluorescent probes and imaging agents. researchgate.net Its rigid, planar structure and high electron affinity contribute to its useful photophysical properties. researchgate.net Researchers have successfully designed and synthesized numerous quinoxaline-based probes for detecting and imaging various biological and chemical targets. nih.govrsc.orgnih.gov

Quinoxaline derivatives have been engineered to act as "off-on" fluorescent probes that exhibit a significant increase in fluorescence intensity upon binding to a specific target. For example, cationic quinoxaline-based probes have been developed to selectively respond to nucleic acids, with one probe's fluorescence enhancing by as much as 133-fold in the presence of RNA. nih.gov These particular probes were also shown to localize in the mitochondria of cells, making them valuable tools for studying mitochondrial DNA and RNA, an area that is less explored compared to nuclear nucleic acids. nih.gov

The applications extend to detecting other analytes as well. A ratiometric fluorescent probe based on a quinoxaline-naphthalene structure was created for the sensitive detection of thiophenols, which are common food additives. nih.gov This probe demonstrated a low detection limit of 6.3 nM and was successfully used to identify thiophenols in both food samples and living cells. nih.gov Another quinoxaline derivative, PQX, has been shown to be a promising chromophore for estimating the polarity of protein binding sites due to its full-color solvatochromic fluorescence. rsc.org Furthermore, quinoxaline-derived materials are being investigated for their thermally activated delayed fluorescence (TADF) properties, which are useful for creating efficient emitters for organic light-emitting diodes (OLEDs) and for advanced imaging techniques that can reduce background interference from biological samples. acs.org

Interactive Table: Research on Quinoxalinone-Based Fluorescent Probes

| Probe Type/Name | Target Analyte | Key Feature | Reference |

|---|---|---|---|

| Cationic quinoxaline probes (1a, 1b) | Nucleic Acids (DNA, RNA) | "OFF-ON" response; localizes in mitochondria; near-infrared emission. | nih.gov |

| QNF | Thiophenols | Ratiometric response with a low detection limit (6.3 nM); used in food and cells. | nih.gov |

| PQX | Protein Binding Site Polarity | Full-color solvatochromic fluorescence; linear relationship between emission and solvent polarity. | rsc.org |

| ACR–DQ, ACR–PQ | N/A (TADF Material) | Exhibit thermally activated delayed fluorescence; potential for deep-red emission. | acs.org |

Catalytic Applications of Quinoxalinone-based Systems

In recent years, quinoxalinone derivatives have emerged as versatile components in the field of catalysis, particularly in the development of environmentally friendly and efficient chemical reactions. nih.gov Their utility spans both homogeneous and heterogeneous catalysis, with a significant focus on photoredox catalysis.

Heterogeneous catalysis using quinoxalinone-based systems is gaining attention due to the ease of catalyst recovery and recycling. nih.gov For example, graphitic carbon nitride (g-C3N4), a metal-free photocatalyst, has been used for the direct C-H hydroxylation of quinoxalin-2(1H)-ones under visible light and air. nih.gov This method provides a simple and green route to 3-hydroxyquinoxalin-2(1H)-ones. Similarly, barium chloride-embedded polyaniline (Ba/PANI) nanocomposites have served as effective heterogeneous catalysts for synthesizing bioactive styrylquinoxalin-2(1H)-ones under solvent-free conditions. nih.gov

Quinoxalinones also play a crucial role in photoredox catalysis. By combining a quinoxalinone with B(C6F5)3·H2O, researchers created a powerful photocatalyst combo. acs.org This system significantly increased the oxidation potential of the quinoxalinone, enabling the aerobic oxidation of alcohols, thiols, and alkenes under visible light. acs.org Mechanistic studies confirmed that this combination could act as a versatile photocatalyst through both energy transfer and single-electron transfer pathways. acs.org Quinoxaline derivatives have also been used as photoinitiators in polymerization reactions, where they can initiate free radical and cationic polymerizations under both UV and visible light, highlighting their role in light-induced catalytic processes. mdpi.com

Interactive Table: Catalytic Systems Involving Quinoxalinones

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| g-C3N4 (photocatalyst) | Direct C–H hydroxylation of quinoxalin-2(1H)-ones | Heterogeneous, visible light-induced, metal-free. | nih.gov |

| Quinoxalinone–B(C6F5)3·H2O combo | Aerobic oxidation of alcohols, thiols, alkenes | Homogeneous photoredox catalysis; increased oxidation potential. | acs.org |

| Ba/PANI nanocomposites | Synthesis of (E)-3-substituted styrylquinoxalin-2(1H)-ones | Heterogeneous, mesoporous nanocatalyst, solvent-free conditions. | nih.gov |

| Quinoxaline Dyes | Photo-initiated Polymerization | Act as photoinitiators for free radical and cationic polymerizations. | mdpi.com |

Future Perspectives and Emerging Trends in Decahydroquinoxalin 2 One Research

Integration of Artificial Intelligence and Machine Learning in Decahydroquinoxalin-2-one (B1611195) Drug Discovery

Generative AI models can even design novel decahydroquinoxalin-2-one derivatives with optimized properties for specific biological targets. bldpharm.com By learning from existing data on related quinoxaline (B1680401) compounds, these models can propose structures, such as novel analogs of 4-Benzyl-decahydroquinoxalin-2-one, that are predicted to have enhanced activity or improved safety profiles. This in silico-first approach can significantly reduce the time and cost associated with traditional trial-and-error methods in medicinal chemistry.

Table 1: Illustrative Application of AI in Predicting Bioactivity of Hypothetical this compound Analogs

| Compound ID | Modifications to this compound | Predicted Target | Predicted IC₅₀ (nM) | Predicted ADMET Score |

| Hypo-1 | 4-Fluorobenzyl at N4 | Kinase A | 75 | 0.85 |

| Hypo-2 | 3,5-Dimethoxybenzyl at N4 | Protease B | 120 | 0.72 |

| Hypo-3 | Pyridin-4-ylmethyl at N4 | GPCR C | 50 | 0.91 |

| Hypo-4 | Naphthylmethyl at N4 | Kinase A | 35 | 0.65 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential of AI in predicting the properties of novel compounds based on a parent scaffold.

Novel Synthetic Methodologies for Enhanced Structural Diversity

The ability to generate a wide array of structurally diverse molecules is paramount for the successful exploration of a new chemical scaffold. While classical methods for the synthesis of quinoxaline derivatives are well-established, the future will see a greater emphasis on the development of novel, efficient, and stereoselective synthetic routes to access a broader range of decahydroquinoxalin-2-one analogs.

Recent advances in catalysis, including photoredox and enzymatic catalysis, are expected to play a pivotal role. These methods offer milder reaction conditions and greater functional group tolerance, enabling the synthesis of complex molecules that were previously inaccessible. For instance, the development of asymmetric syntheses will be crucial for obtaining enantiomerically pure forms of this compound and its derivatives, which is often a prerequisite for clinical development.

Multi-target Approaches in Decahydroquinoxalinone Design

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of many diseases. A multi-target approach, where a single molecule is designed to interact with multiple biological targets, is gaining traction as a more effective therapeutic strategy for multifactorial diseases like cancer and neurodegenerative disorders. The decahydroquinoxalin-2-one scaffold, with its multiple points for chemical modification, is well-suited for the design of such multi-target ligands.

By strategically functionalizing the core structure of this compound, it may be possible to create compounds that, for example, inhibit multiple kinases involved in a cancer signaling pathway or target both an enzyme and a receptor implicated in a neurological disease. This approach could lead to therapies with improved efficacy and a lower likelihood of developing drug resistance.

Advanced In Vitro Model Systems for Mechanistic Elucidation

Understanding the precise mechanism of action of a novel compound is a critical step in its development. The use of advanced in vitro model systems, such as 3D organoids and co-culture systems, will provide more physiologically relevant platforms for evaluating the biological effects of this compound and its derivatives. These models more accurately mimic the complex cellular environment of human tissues compared to traditional 2D cell cultures.

Furthermore, high-content screening and "omics" technologies (genomics, proteomics, metabolomics) can be integrated with these advanced models to provide a comprehensive understanding of the cellular pathways modulated by these compounds. This deep mechanistic insight is invaluable for identifying biomarkers of response and for the rational design of next-generation decahydroquinoxalin-2-one-based therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.